3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
The compound “3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substitutions. Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogens). The benzyl, nitrophenyl, and methyl groups would be attached at the 3rd and 1st positions of this core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and benzyl groups, as well as the quinazoline core. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The benzyl group could potentially undergo various reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged species would influence properties like solubility, melting point, boiling point, and reactivity .Future Directions
properties
IUPAC Name |
3-benzyl-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-19-8-4-5-9-20(19)23(14-17-10-12-18(13-11-17)25(28)29)22(27)24(21)15-16-6-2-1-3-7-16/h1-3,6-7,10-13,19-20H,4-5,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILCSBPCURTYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
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